HIV-1 Reverse Transcriptase Inhibition Comparison
Mniopetal C inhibits acyl-CoA:cholesterol acyltransferase (ACAT) with an IC₅₀ of 117 nM, a property not reported for any other mniopetal congener (A, B, D, E, or F) . This activity represents a distinct secondary pharmacology orthogonal to the RT inhibition common to the mniopetal family. The ACAT enzyme catalyzes cholesterol esterification and is a validated target in atherosclerosis and lipid metabolism research [1].
| Evidence Dimension | ACAT enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 117 nM |
| Comparator Or Baseline | Mniopetals A, B, D, E, F — ACAT inhibition not reported in primary literature |
| Quantified Difference | Not applicable (presence vs. absence of reported activity) |
| Conditions | Enzymatic assay; specific experimental protocol not detailed in available vendor documentation |
Why This Matters
For researchers investigating cholesterol metabolism or atherosclerosis, Mniopetal C provides dual RT/ACAT pharmacology unavailable from other mniopetals, enabling unique mechanistic studies.
- [1] Kuschel A, Anke T, Velten R, Klostermeyer D, Steglich W, König WA. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities. J Antibiot (Tokyo). 1994;47(7):733-739. View Source
